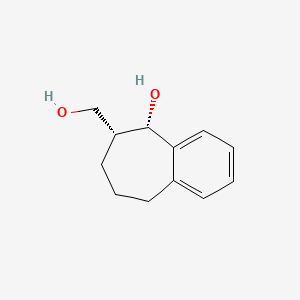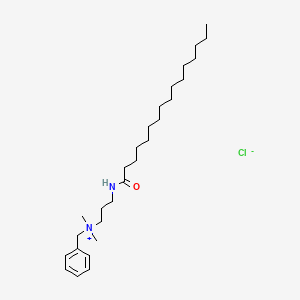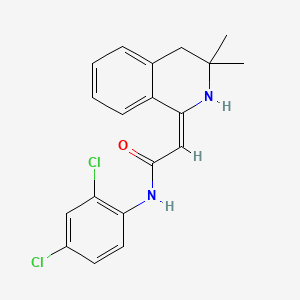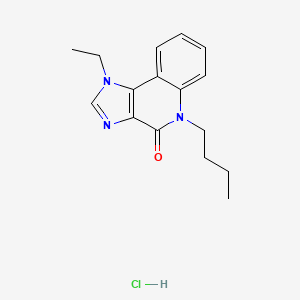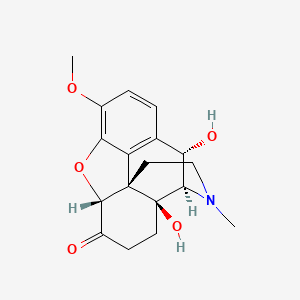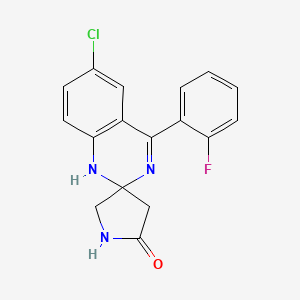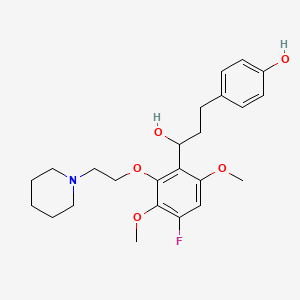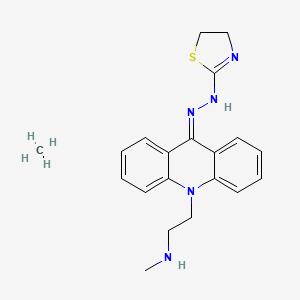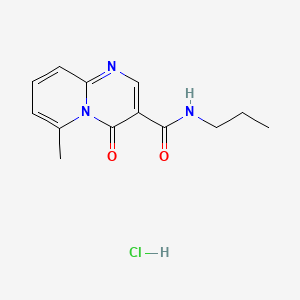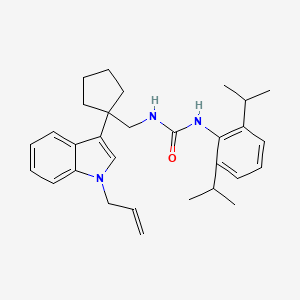
(S)-Camazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Camazepam is a benzodiazepine derivative that has been studied for its potential anxiolytic and muscle relaxant properties It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camazepam typically involves the resolution of racemic camazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the reaction of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one with (S)-2-amino-2-phenylethanol under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Camazepam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 7-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of benzodiazepines.
Biology: Research has focused on its effects on the central nervous system and its potential as an anxiolytic agent.
Medicine: It has been investigated for its potential use in treating anxiety disorders, muscle spasms, and other related conditions.
Industry: Its synthesis and production methods are of interest for the development of new pharmaceuticals and chemical processes.
Mechanism of Action
(S)-Camazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system, which accounts for its anxiolytic and muscle relaxant properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
(S)-Camazepam is unique due to its specific chiral configuration, which can influence its pharmacokinetic and pharmacodynamic properties. This chiral specificity can result in differences in potency, efficacy, and side effect profiles compared to its racemic mixture or other benzodiazepines.
Properties
CAS No. |
102818-70-2 |
|---|---|
Molecular Formula |
C19H18ClN3O3 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m0/s1 |
InChI Key |
PXBVEXGRHZFEOF-KRWDZBQOSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



